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molecular formula C12H6O3 B045246 1,8-Naphthalic anhydride CAS No. 81-84-5

1,8-Naphthalic anhydride

Cat. No. B045246
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Patent
US04258121

Procedure details

To 400 g of an aqueous solution of 3% by weight sodium carbonate were added 24.0 g of 1,8-naphthalic acid anhydride and 10.0 g of hydroxylamine hydrochloride and they were reacted for 2 hours at 90° C. Then, 200 g of an aqueous solution of 10% by weight sodium carbonate was added to the mixture, after filtering away insoluble materials, 100 ml of concentrated hydrochloric acid was added to the mixture, and precipitates formed were collected and recrystallized from ethanol to provide N-hydroxy-1,8-naphthalimide.
[Compound]
Name
aqueous solution
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]1[CH:12]=[C:11]2[C:13]([O:15][C:16]([C:18]3=[CH:19][CH:20]=[CH:21][C:9](=[C:10]23)[CH:8]=1)=O)=[O:14].Cl.[NH2:23][OH:24]>>[CH:7]1[CH:12]=[C:11]2[C:13]([N:23]([OH:24])[C:16]([C:18]3=[CH:19][CH:20]=[CH:21][C:9](=[C:10]23)[CH:8]=1)=[O:15])=[O:14] |f:0.1.2,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
aqueous solution
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 2 hours at 90° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
after filtering away insoluble materials, 100 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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